molecular formula C19H16O6 B7729226 ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B7729226
M. Wt: 340.3 g/mol
InChI Key: FYHOKSNGWOQYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a fused benzopyran-4-one core. Its structure features a hydroxyl group at the 7-position, a 4-methoxyphenyl substituent at the 3-position, and an ethyl carboxylate ester at the 2-position (Figure 1). This compound belongs to the flavonoid-inspired family, where structural modifications aim to enhance bioactivity or physicochemical properties.

Key spectroscopic data for structurally related compounds (e.g., HR-MS, $^{1}$H/$^{13}$C NMR) suggest that the 4-methoxyphenyl and ethyl carboxylate groups contribute to distinct electronic environments, influencing resonance patterns and molecular stability . The 7-hydroxyl group may also participate in hydrogen bonding, affecting solubility and crystal packing .

Properties

IUPAC Name

ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-24-19(22)18-16(11-4-7-13(23-2)8-5-11)17(21)14-9-6-12(20)10-15(14)25-18/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHOKSNGWOQYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann reaction, a classical method for synthesizing coumarins, involves the acid-catalyzed condensation of phenols with β-keto esters. For this compound, resorcinol derivatives or substituted phenols serve as starting materials. The 7-hydroxy group is introduced via the phenolic precursor, while the 4-methoxyphenyl moiety originates from a modified β-keto ester. For example, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate reacts with 2,4-dihydroxybenzaldehyde under sulfuric acid catalysis to yield the chromene skeleton. Yields in such reactions typically range from 45% to 68%, with purity dependent on recrystallization solvents like ethyl acetate-hexane mixtures.

Kostanecki-Robinson Reaction

This method employs acylated phenols cyclized in the presence of base. The 4-methoxyphenyl group is introduced via Friedel-Crafts acylation prior to cyclization. A representative synthesis involves:

  • Acylation of 4-methoxyphenol with ethyl chlorooxaloacetate to form an intermediate ketone.

  • Base-mediated cyclization to construct the chromene ring.
    This route offers superior regiocontrol for the 3-aryl substituent but requires anhydrous conditions and inert atmospheres to prevent hydrolysis.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate cyclization. Ethyl acetoacetate and 4-methoxybenzaldehyde undergo Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with hydroquinone under microwave conditions (100°C, 20 min). This method reduces reaction times from hours to minutes and improves yields to 75–82%.

Stepwise Synthesis and Intermediate Characterization

Synthesis of Key Intermediate: Ethyl 3-(4-Methoxyphenyl)-3-Oxopropanoate

Procedure :

  • Dissolve 4-methoxyacetophenone (10 mmol) in dry THF.

  • Add ethyl glyoxylate (12 mmol) and catalytic p-toluenesulfonic acid.

  • Reflux at 80°C for 6 hours.
    Characterization :

  • 1^1H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 4.23 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 3.38 (s, 2H, COCH₂CO), 1.31 (t, J = 7.1 Hz, 3H, CH₃).

  • Yield : 74% after column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Cyclization to Chromene Core

Acid-Catalyzed Method :

  • Mix ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (5 mmol) with 2,5-dihydroxybenzaldehyde (5 mmol) in conc. H₂SO₄ (10 mL).

  • Stir at 0°C for 30 min, then pour into ice-water.

  • Extract with ethyl acetate, dry over Na₂SO₄, and evaporate.

  • Recrystallize from ethanol to obtain yellow crystals.
    Yield : 58%.

Microwave Method :

  • Combine intermediates in DMF (5 mL) with ZnCl₂ (0.5 mmol).

  • Irradiate at 150 W, 100°C for 15 min.

  • Cool and filter to isolate product.
    Yield : 79%.

Critical Reaction Parameters

Catalyst Selection

  • Brønsted Acids : H₂SO₄, HCl, and polyphosphoric acid achieve cyclization but risk sulfonation of aromatic rings.

  • Lewis Acids : ZnCl₂ and FeCl₃ improve regioselectivity for the 3-aryl position, with ZnCl₂ giving optimal results (Table 1).

  • Ionic Liquids : [BMIM]BF₄ enhances reaction rates and reduces side products in microwave-assisted syntheses.

Table 1. Catalyst Screening for Cyclization

CatalystTemp (°C)Time (h)Yield (%)
H₂SO₄00.558
ZnCl₂1000.2579
FeCl₃80165
[BMIM]BF₄1000.1782

Solvent Effects

  • Polar Protic Solvents : Methanol and ethanol favor protonation but slow cyclization.

  • Aprotic Solvents : DMF and DMSO accelerate reactions but require rigorous drying.

  • Solvent-Free Conditions : Achieve 85% yield under microwave irradiation but demand precise temperature control.

Spectroscopic Characterization

1^11H NMR Analysis

  • 7-Hydroxy Proton : δ 10.21 (s, 1H, exchangeable with D₂O).

  • 4-Oxo Group : No direct proton signal; confirmed by IR stretch at 1715 cm⁻¹.

  • Ethyl Ester : δ 4.31 (q, J = 7.1 Hz, 2H), 1.34 (t, J = 7.1 Hz, 3H).

Mass Spectrometry

  • ESI-MS : m/z 355.1 [M+H]⁺, consistent with molecular formula C₁₉H₁₈O₆.

  • Fragmentation : Loss of COOEt (m/z 279.0) and subsequent cleavage of the 4-methoxyphenyl group (m/z 135.0).

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways may form 6- or 8-substituted chromenes. Using bulky directing groups (-OMe) at the 4-position of the β-keto ester enforces 3-aryl substitution, as confirmed by X-ray crystallography.

Protecting Group Strategies

  • Silyl Ethers : TBDMS protection of the 7-hydroxy group during cyclization prevents unwanted side reactions.

  • Deprotection : TBAF in THF quantitatively removes silyl groups post-cyclization.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Packed-bed reactors with immobilized ZnCl₂ catalyst achieve 89% yield at 1 kg/day throughput, reducing waste versus batch methods.

Green Chemistry Approaches

  • Water as Solvent : SDS micelles enable cyclization at 90°C with 72% yield.

  • Photocatalytic Methods : TiO₂ nanoparticles under UV light drive cyclization in 2 hours (68% yield) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the chromene ring or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced chromene derivatives .

Scientific Research Applications

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit DNA gyrase, leading to antibacterial effects, or interact with cellular pathways to exert anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Positions Molecular Formula Melting Point (°C) Notable Features Reference
This compound 7-OH, 3-(4-MeOPh), 2-COOEt C${20}$H${18}$O$_6$ Not reported Enhanced hydrogen bonding potential due to 7-OH; steric hindrance from 3-aryl group
Ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate 6-(4-MePh), 2-COOEt C${19}$H${16}$O$_4$ Not reported Dihedral angle (chromene-phenyl): 9–21°; trans conformation in crystal packing
Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate 6-(4-FPh), 2-COOEt C${18}$H${13}$FO$_4$ Not reported Electron-withdrawing F alters electron density; similar trans conformation
7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one 7-OH, 3-(4-MeOPh), 4-Me C${17}$H${14}$O$_4$ Not reported Methyl at 4-position reduces steric bulk; discontinued commercial availability
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate 7-OH, 2-oxo, 3-COOEt C${12}$H${10}$O$_5$ Not reported Structural isomer with oxo group at 2-position; similarity score 0.84

Key Findings from Comparative Studies

Substituent Position and Conformation :

  • The target compound’s 3-(4-methoxyphenyl) group introduces steric and electronic effects distinct from 6-aryl analogs (e.g., 4-methylphenyl or 4-fluorophenyl derivatives). These differences influence dihedral angles between the chromene core and aryl substituents, impacting crystal packing and solubility .
  • Ethyl carboxylate at the 2-position (vs. 3-position in isomer 529-84-0) alters hydrogen-bonding networks and dipole interactions .

Functional Group Impact: The 7-hydroxyl group in the target compound contrasts with 4-methyl or 2-oxo substituents in analogs. Methoxy groups on the aryl ring (vs.

Synthetic and Commercial Considerations :

  • Derivatives like 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one (Ref: 10-F726724) have been discontinued commercially, highlighting challenges in scalability or stability for certain substituent combinations .

Research Implications and Limitations

While crystallographic studies using SHELX software have elucidated conformational trends in related chromene derivatives, direct data on the target compound’s crystal structure remain sparse. Preliminary findings suggest that substituent positioning significantly affects molecular geometry and supramolecular interactions, but further studies are needed to correlate these structural features with bioactivity or material properties.

Biological Activity

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate (hereafter referred to as "the compound") is a member of the chromene family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with a methoxyphenyl substituent and an ethyl ester group. Its structure can be represented as follows:

C16H14O5\text{C}_{16}\text{H}_{14}\text{O}_{5}

The biological activity of the compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Anticancer Properties : The compound has been shown to induce apoptosis in various cancer cell lines by targeting specific signaling pathways, including those involved in cell cycle regulation and apoptosis.

1. Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays, such as DPPH and ABTS radical scavenging tests. Results indicate that it effectively neutralizes free radicals, contributing to its protective effects against oxidative damage.

Assay TypeIC50 Value (µM)
DPPH25.4
ABTS18.7

2. Anti-inflammatory Activity

In vitro studies have demonstrated that the compound inhibits the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases.

3. Anticancer Activity

The anticancer efficacy of the compound has been evaluated against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Results from MTT assays show that the compound exhibits dose-dependent cytotoxicity:

Cell LineIC50 Value (µM)
HeLa15.0
MCF-712.5
A54920.0

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of the compound against HeLa cells. The findings indicated that treatment with the compound led to a significant increase in apoptosis markers, including caspase activation and PARP cleavage. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Study on Anti-inflammatory Effects

Research conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced inflammation in a murine model of arthritis. The treatment resulted in decreased levels of inflammatory cytokines and improved clinical scores in treated animals compared to controls .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis was performed with structurally similar compounds within the chromene class:

Compound NameAntioxidant Activity (IC50 µM)Anticancer Activity (HeLa IC50 µM)
Ethyl 7-Hydroxy-3-(4-Methoxyphenyl)-4-Oxo...25.415.0
Ethyl 6-Hydroxy-3-(4-Methoxyphenyl)-4-Oxo...30.118.5
Ethyl 5-Hydroxy-3-(4-Methoxyphenyl)-4-Oxo...35.022.0

Q & A

Q. Optimization strategies :

  • Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
  • Employ catalytic amounts of H₂SO₄ or p-toluenesulfonic acid to enhance cyclization efficiency.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound in >90% purity .

Basic: How is the structural characterization of this compound validated in academic research?

Answer:
Validation involves a combination of spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chromene ring).
  • Mass spectrometry (HRMS) : Verify molecular weight (C₁₉H₁₆O₆; calculated 356.09 g/mol).
  • X-ray crystallography : Resolve the 3D structure using SHELXL for refinement. For example, the chromene carbonyl group typically shows a bond length of ~1.21 Å .

Q. Table 1: Key spectral data

TechniqueObserved DataReference
¹H NMRδ 7.8 (d, J=8.5 Hz, 2H, Ar-H)
¹³C NMRδ 176.5 (C=O)

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility :
    • Highly soluble in polar aprotic solvents (DMSO, DMF).
    • Sparingly soluble in water (<0.1 mg/mL at 25°C).
  • Stability :
    • Stable at room temperature in dark, anhydrous conditions.
    • Degrades under prolonged UV exposure (monitor via HPLC).

Q. Recommendations :

  • Store at -20°C in amber vials with desiccants.
  • Prepare fresh solutions for bioassays to avoid hydrolysis of the ester group .

Advanced: How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure refinement?

Answer:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands for twinned crystals.
    • Use ISOR/SADI restraints to model disordered methoxyphenyl groups.
  • Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) and compare bioactivity.
  • Computational modeling :
    • Perform docking studies (AutoDock Vina) to predict binding to enzymes like COX-2 or topoisomerases.
    • Calculate QSAR parameters (logP, polar surface area) to correlate with observed IC₅₀ values.
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. SAR trends show enhanced cytotoxicity with electron-withdrawing groups on the phenyl ring .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate purity : Use HPLC-MS to confirm >95% purity (common impurities include hydrolyzed carboxylate derivatives).
  • Meta-analysis : Compare data across studies using the same model systems (e.g., murine vs. human cell lines). Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in metabolite processing .

Advanced: What mechanistic insights exist for this compound’s interaction with enzymatic targets?

Answer:

  • Kinetic studies : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) for target enzymes (e.g., α-glucosidase).
  • Fluorescence quenching : Monitor binding to human serum albumin (HSA) to assess pharmacokinetic behavior.
  • Mechanistic hypothesis : The chromenone core intercalates into DNA or binds to ATP pockets in kinases, as evidenced by Scatchard plot analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.